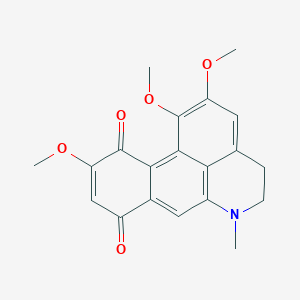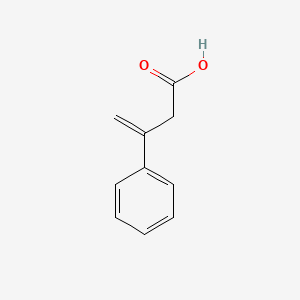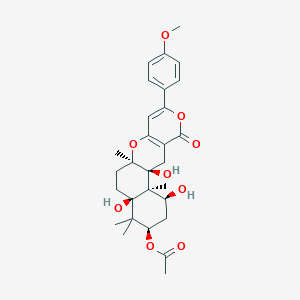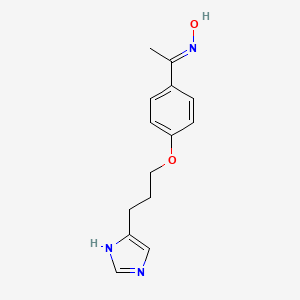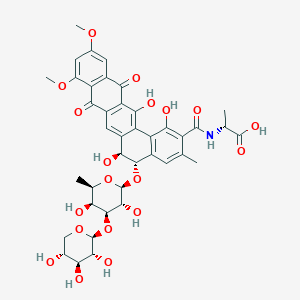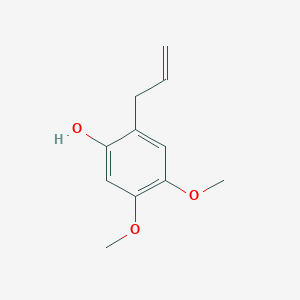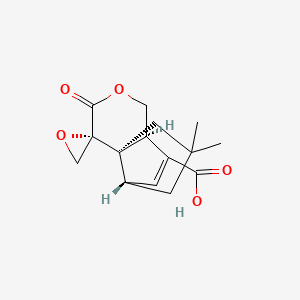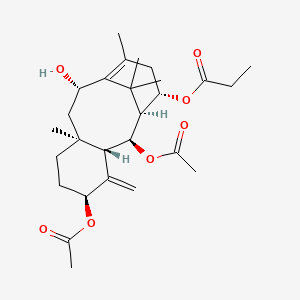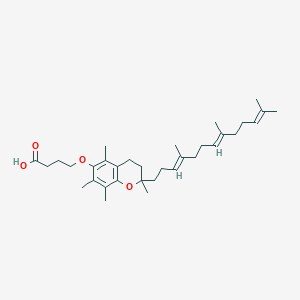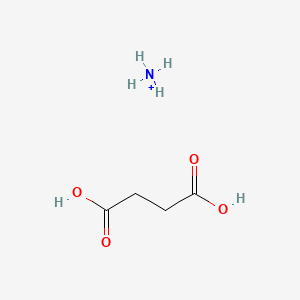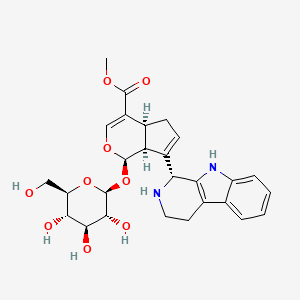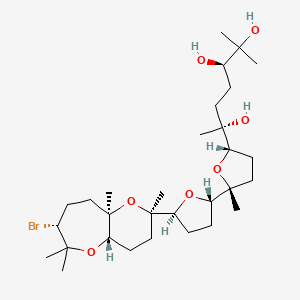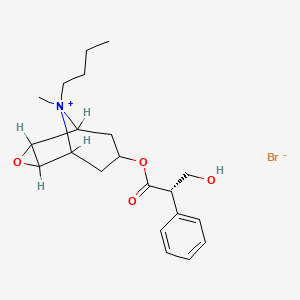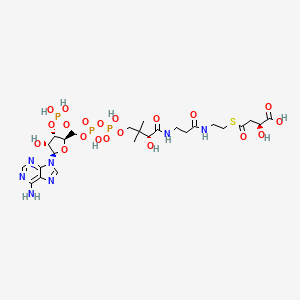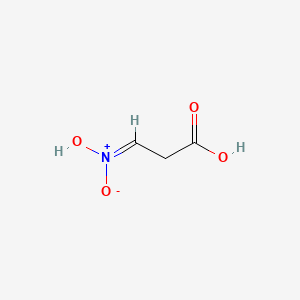
3-aci-Nitropropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-aci-nitropropanoic acid is an aci-nitro compound resulting from the tautomerisation of the nitro group of 3-nitropropanoic acid. It is a conjugate acid of a 3-(dioxido-lambda(5)-azanylidene)propanoate(2-) and a 3-aci-nitropropanoate. It is a tautomer of a 3-nitropropanoic acid.
Applications De Recherche Scientifique
Huntington's Disease Model
3-Nitropropionic acid (3-NP) is extensively used to create experimental models of Huntington's disease (HD) in animals. Researchers have used 3-NP to induce HD-like symptoms in rats, providing insights into neurotoxicity mechanisms and potential therapeutic interventions. For instance, studies have found that 3-NP induced significant HD-like symptoms in rats, including reduced locomotor activity, body weight, grip strength, and oxidative defense. This has led to the exploration of protective effects of various compounds against 3-NP induced neurotoxicity (Kumar & Kumar, 2010).
Antimycobacterial Properties
Blood-Brain Barrier Disruption Study
Research using 3-NP has contributed to understanding the blood-brain barrier (BBB) disruption in neurodegenerative diseases. A study demonstrated that 3-NP injection in rats resulted in significant BBB disruption in the striatum, a crucial event in the development of neurodegenerative diseases like HD (Duran-Vilaregut et al., 2009).
Bioactive Metabolic Production in Fungi
3-NP is also a subject of study in the field of biotechnology, particularly in the production of bioactive metabolites by fungi. Research on endophytic fungus Phomopsis longicolla demonstrated its ability to produce 3-NP, exploring its antimicrobial and insecticidal activity. This underlines the significance of 3-NP in the biotechnological properties of endophytic fungi (Flores et al., 2013).
Propriétés
Nom du produit |
3-aci-Nitropropionic acid |
|---|---|
Formule moléculaire |
C3H5NO4 |
Poids moléculaire |
119.08 g/mol |
Nom IUPAC |
N,3-dihydroxy-3-oxopropan-1-imine oxide |
InChI |
InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h2H,1H2,(H,5,6)(H,7,8) |
Clé InChI |
DCSLGQYKPBZRHI-UHFFFAOYSA-N |
SMILES isomérique |
C(/C=[N+](/O)\[O-])C(=O)O |
SMILES canonique |
C(C=[N+](O)[O-])C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



